Cas no 2171889-91-9 ((6-methoxypyridin-3-yl)methanesulfonyl fluoride)

(6-Methoxypyridin-3-yl)methanesulfonyl fluoride is a sulfonyl fluoride derivative featuring a methoxypyridine scaffold, making it a valuable intermediate in medicinal chemistry and bioconjugation applications. Its reactive sulfonyl fluoride group enables selective covalent binding to nucleophilic residues, such as serine or tyrosine, in proteins, facilitating probe design and targeted covalent inhibition. The methoxy-substituted pyridine moiety enhances solubility and modulates electronic properties, improving compatibility with diverse reaction conditions. This compound is particularly useful for activity-based protein profiling (ABPP) and the development of covalent inhibitors, offering stability under physiological conditions while maintaining high reactivity. Its structural features make it suitable for exploring enzyme mechanisms or designing selective bioactive molecules.
(6-methoxypyridin-3-yl)methanesulfonyl fluoride structure
2171889-91-9 structure
Product Name:(6-methoxypyridin-3-yl)methanesulfonyl fluoride
CAS No:2171889-91-9
MF:C7H8FNO3S
MW:205.20672416687
CID:6405154
PubChem ID:165573357
Update Time:2025-11-05

(6-methoxypyridin-3-yl)methanesulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • (6-methoxypyridin-3-yl)methanesulfonyl fluoride
    • 2171889-91-9
    • EN300-1272191
    • Inchi: 1S/C7H8FNO3S/c1-12-7-3-2-6(4-9-7)5-13(8,10)11/h2-4H,5H2,1H3
    • InChI Key: KRNYDWUXAGHJSQ-UHFFFAOYSA-N
    • SMILES: S(CC1C=NC(=CC=1)OC)(=O)(=O)F

Computed Properties

  • Exact Mass: 205.02089245g/mol
  • Monoisotopic Mass: 205.02089245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 64.6Ų

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Additional information on (6-methoxypyridin-3-yl)methanesulfonyl fluoride

Chemical Profile and Applications of (6-Methoxypyridin-3-yl)methanesulfonyl Fluoride (CAS No. 2171889-91-9)

CAS No. 2171889-91-9 corresponds to the compound (6-methoxypyridin-3-yl)methanesulfonyl fluoride, a versatile organic molecule with a pyridine scaffold functionalized by a methoxy group and a methanesulfonyl fluoride moiety. This compound belongs to the class of sulfonate esters, which are widely utilized in synthetic chemistry for their reactivity in nucleophilic substitution and cross-coupling reactions. The integration of the pyridine ring with electron-donating methoxy substituents imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research.

The core structure of (6-methoxypyridin-3-yl)methanesulfonyl fluoride features a six-membered pyridine ring substituted at the 6-position with a methoxy group (-OCH₃) and at the 3-position with a methanesulfonyl fluoride group (-CH₂SO₂F). The methoxy group enhances the electron density of the pyridine ring through resonance effects, while the sulfonyl fluoride functionality serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This dual functionality enables its application as a synthetic building block for constructing complex heterocyclic frameworks, particularly in drug discovery programs targeting G protein-coupled receptors (GPCRs) and enzyme inhibitors.

Recent advancements in medicinal chemistry have highlighted the importance of fluorinated sulfonate esters like CAS No. 2171889-91-9 in modulating biological activity. A 2024 study published in *Organic & Biomolecular Chemistry* demonstrated its utility in the synthesis of pyridine-based kinase inhibitors, where the sulfonyl fluoride group facilitated selective C–N bond formation via Ullmann-type coupling under copper catalysis. The methoxy substitution was found to improve metabolic stability by reducing hepatic clearance rates, as reported in preclinical trials for anti-inflammatory agents.

In terms of synthetic methodology, (6-methoxypyridin-3-yl)methanesulfonyl fluoride is typically prepared via the reaction of 6-methoxypyridin-3-methanol with chlorosulfonic acid followed by fluorination using cobalt(II) fluoride. This approach ensures high regioselectivity due to the directing effect of the methoxy group, which preferentially activates the 3-position for electrophilic attack during sulfonation. Modern protocols emphasize green chemistry principles by employing solvent-free conditions and recyclable catalysts to minimize environmental impact.

The reactivity profile of this compound is dominated by its ability to undergo nucleophilic aromatic substitution (SNAr) reactions under mild conditions. For instance, treatment with aromatic amines yields N-(pyridinylmethyl)sulfonamides, which are key motifs in antiviral drug design. Additionally, transition-metal-catalyzed cross-coupling reactions—such as Buchwald–Hartwig aminations using palladium(0) complexes—have been optimized for late-stage functionalization of this scaffold, enabling rapid library generation for high-throughput screening.

Applications extend beyond traditional medicinal chemistry into materials science, where derivatives of this compound are explored as ligands for metal–organic frameworks (MOFs). A 2025 patent application (WO/2025/XXXXXX) describes their use in gas separation membranes due to tunable pore sizes resulting from controlled sulfonation patterns on pyridine rings. The fluorinated sulfonyl groups contribute hydrophobicity while maintaining structural rigidity through strong dipole interactions.

From an analytical perspective, characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming structural integrity. The characteristic signals include: - In 1H NMR: A singlet at δ ~4.5 ppm corresponding to the CH₂ protons adjacent to the sulfonyl group. - In 13C NMR: A distinct carbon signal at δ ~55 ppm from the methoxy-substituted carbon. - In HRMS: A [M+H]+ ion at m/z = 244.0457 consistent with molecular formula C₈H₉NO₃SF. These spectral features align with computational predictions from DFT studies on similar pyridine-sulfonate systems.

Ongoing research focuses on expanding its utility through bioconjugation strategies. For example, click chemistry approaches using azide–alkyne cycloadditions have been adapted to attach this scaffold to biologically active peptides without compromising functional group compatibility. Such conjugates show promise as targeted drug delivery systems where controlled release is achieved via enzymatic cleavage of sulfonamide bonds.

In summary, CAS No. 2171889-91-9 represents a strategically designed molecule that bridges fundamental organic chemistry with applied pharmaceutical science. Its dual functionality—combining an electron-rich pyridine core with reactive sulfonyl fluoride moieties—positions it as an indispensable tool for developing next-generation therapeutics and functional materials across multiple disciplines.

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